An In-depth Technical Guide to 2-azido-N-(2,5-dimethoxyphenyl)acetamide: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-azido-N-(2,5-dimethoxyphenyl)acetamide: Structure, Properties, and Synthesis
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 2-azido-N-(2,5-dimethoxyphenyl)acetamide, a compound of interest for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its potential applications, all while adhering to the highest standards of scientific integrity and providing actionable insights.
Introduction and Significance
N-arylacetamides are a crucial class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of medicinal, agrochemical, and pharmaceutical agents.[1] The introduction of an azido (-N₃) functional group into these structures, as in 2-azido-N-(2,5-dimethoxyphenyl)acetamide, significantly enhances their utility. The azide group is a versatile functional handle, enabling a variety of chemical transformations, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, often referred to as "click chemistry."[2] This makes azido-functionalized molecules like the one in focus highly valuable as intermediates for creating more complex molecular architectures, including novel heterocyclic compounds such as triazoles and tetrazoles.[1][3] The 2,5-dimethoxyphenyl moiety is also a common feature in pharmacologically active compounds, suggesting that 2-azido-N-(2,5-dimethoxyphenyl)acetamide could be a key precursor for novel therapeutic agents.
Chemical Structure and Properties
The chemical structure of 2-azido-N-(2,5-dimethoxyphenyl)acetamide is characterized by a central acetamide linkage, with a 2,5-dimethoxyphenyl group attached to the nitrogen and an azidomethyl group attached to the carbonyl carbon.
Chemical Structure Diagram
Caption: Chemical structure of 2-azido-N-(2,5-dimethoxyphenyl)acetamide.
Physicochemical Properties
| Property | Value (for 2-Azido-N-(β-oxo-2,5-dimethoxy phenehyl)acetamide) | Reference |
| Molecular Formula | C₁₂H₁₄N₄O₄ | [4] |
| Molecular Weight | 278.26 g/mol | [4] |
| Melting Point | 104–106 °C | [4] |
| Appearance | Yellow solid (recrystallized from methanol) | [4] |
Note: The above properties are for an analog with a β-oxo group and should be considered as an estimation for the target compound. The molecular formula for 2-azido-N-(2,5-dimethoxyphenyl)acetamide is C₁₀H₁₂N₄O₃ and its molecular weight is 236.23 g/mol .
Synthesis Protocol
The synthesis of 2-azido-N-(2,5-dimethoxyphenyl)acetamide can be reliably achieved through a two-step process, which is a common and well-established method for preparing N-aryl azidoacetamides.[1][2][5][6][7] The process involves the initial chloroacetylation of 2,5-dimethoxyaniline, followed by a nucleophilic substitution of the chlorine atom with an azide group.
Synthesis Workflow Diagram
Caption: General synthesis workflow for 2-azido-N-(aryl)acetamides.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-N-(2,5-dimethoxyphenyl)acetamide
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethoxyaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution to act as an acid scavenger.
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Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
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Extract the aqueous layer with the organic solvent used for the reaction.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N-(2,5-dimethoxyphenyl)acetamide.
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Purify the crude product by recrystallization or column chromatography if necessary.
Step 2: Synthesis of 2-azido-N-(2,5-dimethoxyphenyl)acetamide
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In a round-bottom flask, dissolve the 2-chloro-N-(2,5-dimethoxyphenyl)acetamide (1 equivalent) obtained from Step 1 in a suitable solvent mixture, such as ethanol/water (e.g., 70:30 v/v).[1]
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Add sodium azide (NaN₃) (1.2-1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 24 hours or until the reaction is complete as monitored by TLC.[1]
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold water to obtain the crude product.[1]
-
Recrystallize the crude 2-azido-N-(2,5-dimethoxyphenyl)acetamide from a suitable solvent, such as ethanol, to obtain the purified product.
Potential Applications and Chemical Reactivity
The primary utility of 2-azido-N-(2,5-dimethoxyphenyl)acetamide lies in its role as a versatile synthetic intermediate. The azide group is a high-energy functional group that can undergo a variety of transformations:
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Click Chemistry: The azide group can readily participate in 1,3-dipolar cycloaddition reactions with alkynes to form stable triazole rings. This is a cornerstone of "click chemistry" and is widely used in drug discovery, bioconjugation, and materials science.[3]
-
Synthesis of Heterocycles: Beyond triazoles, azides are precursors to other nitrogen-containing heterocycles, which are prevalent in many biologically active molecules.[1]
-
Staudinger Ligation: The azide can react with phosphines in a Staudinger ligation to form an aza-ylide, which can then be trapped to form an amide bond. This is another powerful bioconjugation technique.
-
Reduction to Amines: The azide group can be selectively reduced to a primary amine, providing a route to introduce a nucleophilic nitrogen atom.
Given these reactive properties, 2-azido-N-(2,5-dimethoxyphenyl)acetamide is a valuable precursor for creating libraries of novel compounds for high-throughput screening in drug discovery programs.
Safety and Handling
As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions. For 2-azido-N-(2,5-dimethoxyphenyl)acetamide, the following should be considered:
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General Handling: Work in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid breathing dust or vapors.[8] Wash hands thoroughly after handling.[8]
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Azide-Specific Hazards: Organic azides can be energetic and potentially explosive, especially when heated or subjected to shock. Handle with care and avoid excessive heating.
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[8] Keep the container tightly closed.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[8]
Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this or any other chemical.
Conclusion
2-azido-N-(2,5-dimethoxyphenyl)acetamide is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and organic synthesis. Its synthesis is straightforward, and the presence of the azido group opens up a wide range of possibilities for further chemical modification. By understanding its structure, properties, and reactivity, researchers can effectively utilize this compound to advance their scientific endeavors.
References
- Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (n.d.). Google Patents.
-
Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. (2020, August 2). ResearchGate. Retrieved from [Link]
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Missioui, M., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 7), 855-860. Retrieved from [Link]
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2-Azido-N-(2-(2,5-dimethoxyphenyl)-2-hydroxyethyl)acetamide. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Missioui, M., et al. (2022). 2-Azido-N-(4-methylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 754-758. Retrieved from [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. (2025, July 15). IUCr Journals. Retrieved from [Link]
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N-(2,5-Dimethoxyphenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. (2025, June 17). IUCr. Retrieved from [Link]
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2-Azido-N-(4-methylphenyl)acetamide. (2022, July 22). ResearchGate. Retrieved from [Link]
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Material Safety Data Sheet 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). (2009, July 20). Acros Organics. Retrieved from [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl). (n.d.). IUCr Journals. Retrieved from [Link]
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N-(2,5-DIMETHOXYPHENYL)ACETAMIDE. (n.d.). Inxight Drugs. Retrieved from [Link]
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